molecular formula C10H9NO4 B1436704 Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate CAS No. 34173-07-4

Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

Cat. No.: B1436704
CAS No.: 34173-07-4
M. Wt: 207.18 g/mol
InChI Key: KNXFCPRDRVBCIA-UHFFFAOYSA-N
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Description

Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate is a chemical compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol It is a derivative of benzisoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate typically involves the esterification of 6-hydroxy-1,2-benzisoxazole-3-acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-Hydroxybenzo[d]isoxazol-3-yl)acetate
  • 1,2-Benzisoxazole-3-acetic acid, 6-hydroxy-, methyl ester

Uniqueness

Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate is unique due to its specific substitution pattern on the benzisoxazole ring, which imparts distinct chemical and biological properties. Its hydroxyl and ester groups provide versatile sites for chemical modifications, making it a valuable intermediate in synthetic chemistry .

Biological Activity

Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate is an organic compound with significant biological potential. This article explores its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Chemical Formula : C10H9NO4
  • Molecular Weight : 207.19 g/mol
  • IUPAC Name : this compound
  • Appearance : White to yellow solid

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent. Its structural features may allow it to interact with biological pathways involved in inflammation, making it a candidate for further pharmacological investigation.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Antimicrobial Activity : Similar compounds within the benzisoxazole family have demonstrated antimicrobial effects. This compound is being investigated for its ability to inhibit the growth of various pathogens.

The mechanism of action for this compound involves interactions with specific molecular targets:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
  • Ester Hydrolysis : The ester group may undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors involved in inflammatory processes .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is provided:

Compound NameStructural FeaturesUnique Aspects
6-HydroxybenzisoxazoleHydroxyl group on benzisoxazoleLacks ester functionality
Methyl 1,2-benzisoxazoleBenzisoxazole structureDifferent positioning of substituents
Methyl 2-(5-Hydroxy-1,2-benzisoxazol-3-yl)acetateHydroxyl group at position 5Variation in hydroxyl positioning affects activity

The distinct substitution pattern on the benzisoxazole ring contributes to the compound's specific biological activities compared to its analogs .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anti-inflammatory Activity :
    • A study demonstrated that this compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential use in inflammatory diseases .
  • Neuroprotection :
    • In a model of neuronal injury, this compound was shown to protect neurons from apoptosis through modulation of apoptotic pathways.
  • Antimicrobial Efficacy :
    • Research indicated that derivatives of benzisoxazole exhibited potent antimicrobial activity against multi-drug resistant strains of bacteria such as Escherichia coli and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.31 µg/ml .

Properties

IUPAC Name

methyl 2-(6-hydroxy-1,2-benzoxazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-14-10(13)5-8-7-3-2-6(12)4-9(7)15-11-8/h2-4,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXFCPRDRVBCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NOC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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